![molecular formula C25H15BrS B12813372 2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
2-Bromospiro[fluorene-9,9'-thioxanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromospiro[fluorene-9,9’-thioxanthene] is an organic compound with the molecular formula C25H15BrS and a molecular weight of 427.36 g/mol . This compound is characterized by a spiro linkage between a fluorene and a thioxanthene moiety, with a bromine atom attached to the fluorene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[fluorene-9,9’-thioxanthene] typically involves the following steps :
Starting Materials: The synthesis begins with fluorene and thioxanthene as the primary starting materials.
Bromination: The fluorene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Spirocyclization: The brominated fluorene undergoes a spirocyclization reaction with thioxanthene under basic conditions, typically using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for 2-Bromospiro[fluorene-9,9’-thioxanthene] may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromospiro[fluorene-9,9’-thioxanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioxanthene moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .
Applications De Recherche Scientifique
2-Bromospiro[fluorene-9,9’-thioxanthene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaics: Employed in the development of light-harvesting materials for solar cells.
Sensors: Utilized in the fabrication of chemical sensors and biosensors due to its unique electronic properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2-Bromospiro[fluorene-9,9’-thioxanthene] in its various applications involves its ability to participate in electronic transitions and charge transport processes. The spiro linkage provides a rigid and planar structure, which enhances its electronic properties. In OLEDs, for example, the compound facilitates efficient charge injection and transport, leading to high electroluminescent efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromospiro[fluorene-9,9’-xanthene]: Similar structure but with an oxygen atom instead of sulfur.
2-Bromospiro[fluorene-9,9’-dibenzothiophene]: Contains a dibenzothiophene moiety instead of thioxanthene.
2-Bromospiro[fluorene-9,9’-phenothiazine]: Features a phenothiazine moiety.
Uniqueness
2-Bromospiro[fluorene-9,9’-thioxanthene] is unique due to the presence of the sulfur atom in the thioxanthene moiety, which imparts distinct electronic properties compared to its oxygen or nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C25H15BrS |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
2-bromospiro[fluorene-9,9'-thioxanthene] |
InChI |
InChI=1S/C25H15BrS/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |
Clé InChI |
FSCZCFVSXBNFCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5SC6=CC=CC=C46)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)

![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)
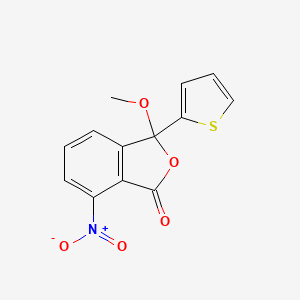

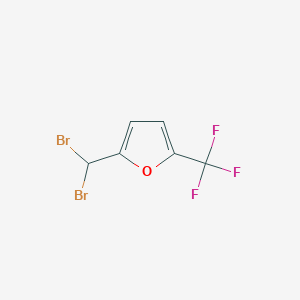
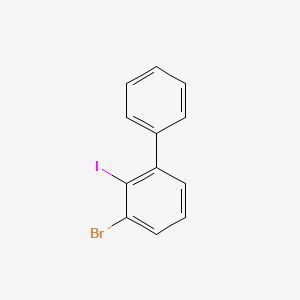
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
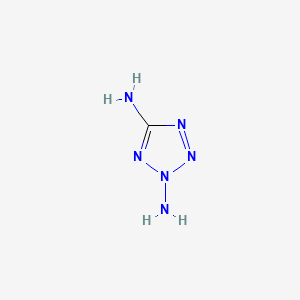
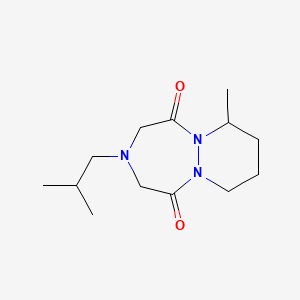
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
